1-(4-Ethoxyphenyl)piperazine
Overview
Description
1-(4-Ethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to a piperazine moiety. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(4-ethoxyphenyl)piperazine is a derivative of, are gaba receptor agonists . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA receptor agonist, this compound is likely to bind directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis . .
Biochemical Pathways
Given its potential role as a gaba receptor agonist, it may influence the gabaergic neurotransmission pathway . This pathway plays a critical role in various neurological functions, including mood regulation, pain perception, and sleep.
Pharmacokinetics
A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, suggests that it undergoes oxidative dealkylation, aromatic and alicyclic hydroxylation . These metabolic pathways could potentially influence the bioavailability of this compound.
Result of Action
As a potential gaba receptor agonist, it may contribute to the inhibition of neuronal excitability in the central nervous system .
Biochemical Analysis
Biochemical Properties
1-(4-Ethoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, this compound has been found to bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmission and neuroprotection . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, this compound can modulate the activity of serotonin receptors, influencing serotonin-mediated signaling pathways . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . For example, in rodent models, low doses of this compound have been associated with mild behavioral changes, whereas high doses can cause neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of dosage considerations in the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidative dealkylation and aromatic hydroxylation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine core . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, often using alkyl halides or sulfonates as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)piperazine can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its stimulant effects.
The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWTQJUUDLJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282743 | |
Record name | 1-(4-ethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46415-29-6 | |
Record name | 1-(4-ethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 46415-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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